s-Dihydrodaidzein

Übersicht

Beschreibung

S-Dihydrodaidzein: ist ein Metabolit des Isoflavons Daidzein, das in Sojaprodukten vorkommt. Es wird durch die Einwirkung von Darmbakterien gebildet und spielt eine entscheidende Rolle bei der Biosynthese von S-Equol, einer Verbindung mit hoher östrogenähnlicher Aktivität. This compound hat aufgrund seiner potenziellen gesundheitlichen Vorteile, insbesondere in Bezug auf die Herz-Kreislauf-Gesundheit und die Linderung von Wechseljahrsbeschwerden, große Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von S-Dihydrodaidzein erfolgt typischerweise durch Reduktion von Daidzein. Dies kann unter Verwendung von Daidzein-Reduktase-Enzymen erreicht werden, die Daidzein unter anaeroben Bedingungen in Dihydrodaidzein umwandeln. Die Reaktionsbedingungen erfordern oft spezifische Kofaktoren und eine kontrollierte Umgebung, um die gewünschte Enantioselektivität zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann durch Biokonversionsverfahren unter Verwendung gentechnisch veränderter Bakterienstämme wie Escherichia coli erreicht werden. Diese Stämme werden so modifiziert, dass sie die notwendigen Enzyme für die Umwandlung von Daidzein in this compound exprimieren. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. pH-Wert und Temperatur, um den Ertrag und die Produktivität zu maximieren .

Analyse Chemischer Reaktionen

Reaktionstypen: S-Dihydrodaidzein unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Reduktion: Umwandlung in Tetrahydrodaidzein unter Verwendung von Dihydrodaidzein-Reduktase.

Oxidation: Reversible Umwandlung zurück zu Daidzein unter aeroben Bedingungen.

Häufige Reagenzien und Bedingungen:

Reduktion: Erfordert Dihydrodaidzein-Reduktase und NADPH als Kofaktor.

Oxidation: Kann unter aeroben Bedingungen ohne Kofaktoren stattfinden.

Hauptprodukte:

Reduktion: Tetrahydrodaidzein.

Oxidation: Daidzein.

Wissenschaftliche Forschungsanwendungen

s-Dihydrodaidzein is a compound with several potential applications, particularly due to its biological activities and role in the metabolism of soy isoflavones .

This compound

Description: this compound is a derivative of daidzein, an isoflavone found in soy . It is created through the reduction of daidzein and is a precursor to other metabolites like equol .

Structure and Properties

This compound has the molecular formula and a molecular weight of 256.25 g/mol .

Occurrence

This compound has been found in Glycyrrhiza uralensis and Pericopsis mooniana .

Equol Production

This compound is a crucial intermediate in the production of S-equol, a metabolite with estrogen-like activity . Certain bacteria, such as Eggerthella sp. strain Julong 732 and Clostridium sp. ZJ6, can convert dihydrodaidzein to S-equol .

- Enantioselective Synthesis: Some bacteria, like Eggerthella hongkongensis HKU10, can convert a racemic mixture of dihydrodaidzein to enantiomerically pure S-equol .

- Metabolic Pathway: The production of S-equol involves several enzymes, including daidzein reductase (DZNR), dihydrodaidzein racemase (DDRC), dihydrodaidzein reductase (DHDR), and tetrahydrodaidzein reductase (THDR) .

- Enzyme Identification: A novel dihydrodaidzein racemase (l-DDRC) has been identified in Lactococcus sp. strain 20-92, which is essential for converting both (R)- and (S)-enantiomers of dihydrodaidzein to the racemate .

Potential Therapeutic Applications

This compound and its derivatives show potential as β-estrogen receptor ligands with anti-adipogenic activity .

Metabolic Studies

This compound is a key metabolite in the study of isoflavone metabolism in the human gut . After ingestion, daidzein is metabolized into various compounds, including dihydrodaidzein, tetrahydrodaidzein, and equol .

In Vitro Equol Production

- Study: Using a mixture of recombinant enzymes (l-DZNR-His, l-DHDR-His, l-THDR-His, and l-DDRC-His), scientists achieved efficient equol production (35.7 μM; 89.4% yield) from daidzein in vitro .

- Control: Without l-DDRC-His, equol production was significantly lower (6.1 μM; 15.3%), with significant amounts of dihydrodaidzein (7.8 μM; 19.6%) and cis-tetrahydrodaidzein (18.5 μM; 46.3%) detected .

Production of (S)-Equol by Engineered Bacteria

- Strain Development: Researchers developed a recombinant Escherichia coli strain capable of producing (S)-equol from daidzein under aerobic conditions .

- Enzyme Mutation: A P212A mutant of dihydrodaidzein reductase was found to enhance (S)-equol production .

Wirkmechanismus

The mechanism of action of S-Dihydrodaidzein involves its conversion to S-equol by gut bacteria. S-equol binds to estrogen receptors with high affinity, mimicking the action of estrogen in the body. This interaction helps alleviate menopausal symptoms and may reduce the risk of cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Daidzein: Der Vorläufer von S-Dihydrodaidzein, der in Sojaprodukten vorkommt.

Genistein: Ein weiteres Isoflavon mit östrogener Aktivität.

Glycitein: Ein weniger häufiges Isoflavon mit ähnlichen Eigenschaften

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle bei der Biosynthese von S-Equol, das im Vergleich zu anderen Isoflavonen eine höhere östrogene Aktivität aufweist. Dies macht es besonders wertvoll für seine gesundheitlichen Vorteile und potenziellen therapeutischen Anwendungen .

Biologische Aktivität

s-Dihydrodaidzein (s-DHD) is a metabolite derived from the isoflavone daidzein, primarily found in soy products. It has gained attention for its potential biological activities, particularly in relation to human health. This article explores the biological activity of this compound, focusing on its metabolic pathways, enzymatic conversions, and associated health benefits.

Metabolic Pathways

The conversion of daidzein to this compound involves several enzymatic processes facilitated by gut microbiota. The primary metabolic pathway includes:

- Daidzein Reduction : Daidzein is converted to both (R)- and (S)-dihydrodaidzein by daidzein reductase (DZNR) enzymes present in gut bacteria.

- Racemization : The (S)- and (R)-dihydrodaidzein can be interconverted by dihydrodaidzein racemase (DDRC), leading to the formation of a racemic mixture.

- Further Reduction : Dihydrodaidzein can be further reduced to tetrahydrodaidzein and subsequently to s-equol, a compound noted for its estrogenic activity.

A simplified representation of these pathways is illustrated in Table 1.

| Compound | Enzyme Involved | Product |

|---|---|---|

| Daidzein | Daidzein Reductase | (R)-Dihydrodaidzein |

| (S)-Dihydrodaidzein | ||

| (S)-Dihydrodaidzein | Dihydrodaidzein Racemase | Racemic Dihydrodaidzein |

| Dihydrodaidzein | Dihydrodaidzein Reductase | Tetrahydrodaidzein |

| Tetrahydrodaidzein | Tetrahydrodaidzein Racemase | S-Equol |

Biological Activities

This compound exhibits various biological activities that contribute to its potential health benefits:

- Antioxidant Activity : Research indicates that s-DHD possesses significant antioxidant properties, which help in mitigating oxidative stress in cells .

- Anti-inflammatory Effects : Studies have shown that s-DHD can reduce inflammation markers, suggesting its potential role in managing inflammatory diseases .

- Antibacterial Properties : s-DHD has demonstrated antibacterial effects against certain pathogens, indicating its potential as a natural antimicrobial agent .

Case Studies and Research Findings

- Equol Production Enhancement : A study highlighted the cloning of enzymes involved in the biosynthesis of s-equol from dihydrodaidzein. The engineered E. coli strains exhibited enhanced production rates of s-equol under optimized conditions, showcasing the importance of s-DHD as an intermediate in equol synthesis .

- Health Benefits in Postmenopausal Women : Clinical trials have suggested that consumption of soy isoflavones, including those metabolized to s-DHD, may alleviate menopausal symptoms due to their estrogen-like effects .

- Cancer Prevention : Epidemiological studies have linked high dietary intake of soy isoflavones with reduced risks of hormone-related cancers, such as breast and prostate cancer. The role of s-DHD and its metabolites in modulating hormonal activity is a key area of investigation .

Eigenschaften

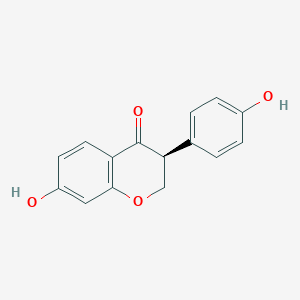

IUPAC Name |

(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is dihydrodaidzein formed in the body?

A1: Dihydrodaidzein is formed through the reduction of the isoflavone daidzein by specific bacteria residing in the human gut. [, , ]

Q2: Is dihydrodaidzein absorbed differently than daidzein?

A2: Research suggests that DHD, along with its analog dihydrogenistein, is absorbed more readily than their parent isoflavones, daidzein and genistein, respectively. This enhanced permeability might be attributed to their limited efflux transport and reduced glucuronidation/sulfation during intestinal transit. []

Q3: What evidence suggests that the small intestine plays a role in dihydrodaidzein metabolism?

A3: Studies using ileostomy subjects revealed the presence of DHD in their urine, albeit in lower amounts than in control subjects with intact gastrointestinal tracts. This finding suggests that while the small intestine contributes to DHD production, the large intestine plays a more significant role. []

Q4: Are there individual differences in the ability to produce dihydrodaidzein?

A5: Yes, similar to equol production, there are interindividual differences in the ability to produce DHD. In vitro fecal incubation studies revealed that not all individuals classified as equol non-producers could produce DHD, highlighting the variability in gut microbial composition and activity. [, ]

Q5: What are the potential health benefits associated with dihydrodaidzein?

A6: In vitro and in vivo studies suggest that DHD possesses anti-osteoporotic effects. In a mouse model of osteoporosis, DHD increased bone mineral density, potentially by upregulating bone morphogenic protein 2 (BMP2) and its downstream target osteopontin. Furthermore, DHD inhibited osteoclastogenesis in RAW264.7 cells by suppressing NF-κB activation and MAPK phosphorylation. []

Q6: Does dihydrodaidzein interact with estrogen receptors?

A7: While DHD itself is not a strong estrogen receptor agonist, it serves as a precursor to equol, a potent estrogen receptor beta (ERβ) ligand. [, ]

Q7: Does dihydrodaidzein affect adipogenesis?

A8: Yes, one study identified the S-enantiomer of DHD as a potential ERβ ligand exhibiting anti-adipogenic activity. In 3T3-L1 cells, S-dihydrodaidzein inhibited adipocyte differentiation, reduced lipid accumulation, and downregulated the expression of adipogenic markers PPARγ and C/EBPα. []

Q8: Does dihydrodaidzein have antioxidant activity?

A9: While DHD may possess some inherent antioxidant properties, its potential to be further metabolized into equol, a known antioxidant, is a significant aspect of its biological activity. [, ]

Q9: Which bacteria are known to produce dihydrodaidzein?

A10: Several bacterial species isolated from the human and animal gut have been shown to produce DHD, including Slackia isoflavoniconvertens, Adlercreutzia equolifaciens, Asaccharobacter celatus, Lactococcus sp. strain 20-92, and Clostridium-like bacterium strain TM-40. [, , , , , , , , , , ]

Q10: What enzymes are involved in the conversion of daidzein to dihydrodaidzein?

A11: The key enzyme responsible for this conversion is daidzein reductase (DZNR), which catalyzes the reduction of daidzein to DHD. [, ]

Q11: Can the production of dihydrodaidzein be enhanced?

A12: Studies have shown that the addition of specific nutrients, such as butyric acid and arginine, to bacterial cultures can enhance the conversion of daidzein to DHD. [] Additionally, genetic engineering approaches, such as cloning and heterologous expression of equol biosynthesis genes (including those involved in DHD production) in suitable hosts like Escherichia coli, are being explored for enhanced DHD and equol production. []

Q12: What analytical techniques are used to measure dihydrodaidzein levels?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detection, is commonly used for DHD quantification in biological samples like serum, urine, and fecal matter. [, , , , ]

Q13: Are there methods to detect and quantify the bacteria responsible for dihydrodaidzein production?

A14: Yes, quantitative PCR (qPCR) methods targeting specific genes involved in equol biosynthesis, such as dihydrodaidzein reductase (ddr) and tetrahydrodaidzein reductase (tdr), have been developed and used to detect and quantify equol-producing bacteria, including those capable of DHD production, in fecal samples. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.